trans-Zeatin-13C,d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

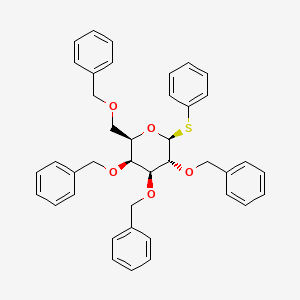

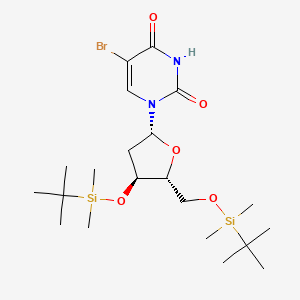

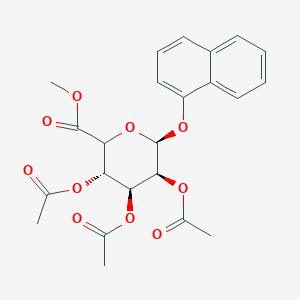

trans-Zeatin-13C,d2: is a labeled form of trans-zeatin, a type of cytokinin, which is a class of plant hormones that promote cell division and growth, delay aging, and play a crucial role in plant development . The labeling with carbon-13 and deuterium (d2) allows for detailed studies of its metabolic pathways and interactions within biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-13C,d2 typically involves the incorporation of carbon-13 and deuterium into the molecular structure of trans-zeatin. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the correct incorporation of the isotopes.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes multiple steps of purification to achieve the desired isotopic purity and concentration. High-performance liquid chromatography (HPLC) is commonly used to separate and purify the labeled compound .

Analyse Des Réactions Chimiques

Types of Reactions: trans-Zeatin-13C,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biological activities of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions to preserve the integrity of the labeled isotopes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrozeatin derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, trans-Zeatin-13C,d2 is used to study the detailed mechanisms of cytokinin action and metabolism. The labeled isotopes allow for precise tracking of the compound in various chemical reactions and pathways.

Biology: In biological research, this compound is utilized to investigate the role of cytokinins in plant growth and development. It helps in understanding how these hormones regulate cell division, differentiation, and response to environmental stresses .

Medicine: In medical research, this compound is explored for its potential therapeutic applications, including its role in anti-aging and antioxidant activities. Studies have shown that trans-zeatin can inhibit UVB-induced matrix metalloproteinase-1 expression via MAP kinase signaling in human skin fibroblasts .

Industry: In the agricultural industry, this compound is used to enhance crop yield and quality by promoting plant growth and resistance to environmental stresses. It is also employed in the production of high-value crops like fragrant rice .

Mécanisme D'action

trans-Zeatin-13C,d2 exerts its effects by binding to cytokinin receptors in plant cells, triggering a cascade of signaling events that regulate gene expression and cellular activities. The molecular targets include various proteins and enzymes involved in cell division, growth, and stress responses. The pathways involved often include the MAP kinase signaling pathway, which plays a crucial role in mediating the biological effects of cytokinins .

Comparaison Avec Des Composés Similaires

cis-Zeatin: Another isomer of zeatin with a different spatial arrangement of the hydroxyl group.

Dihydrozeatin: A hydrogenated form of zeatin with distinct biological activities.

Isopentenyladenine: Another cytokinin with similar functions but different structural features.

Uniqueness: trans-Zeatin-13C,d2 is unique due to its labeled isotopes, which allow for detailed studies of its metabolic and signaling pathways. This makes it a valuable tool in both basic and applied research, providing insights that are not possible with unlabeled compounds.

Propriétés

Numéro CAS |

1287206-71-6 |

|---|---|

Formule moléculaire |

C₉¹³CH₁₁D₂N₅O |

Poids moléculaire |

222.25 |

Synonymes |

2E)-2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol-13C,d2; 6-(4-Hydroxy-3-methyl_x000B_-trans-2-butenylamino)purine-13C,d2; N6-(4-Hydroxy-3-methyl-trans-2-butenyl)_x000B_adenine-13C,d2; ZT-13C,d2; ZTA-13C,d2; Zeatin-13C,d2; (E)-Zeatin-13C,d2; Zeatine-13C,d2; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

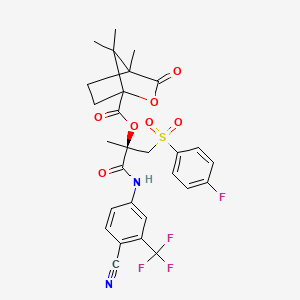

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

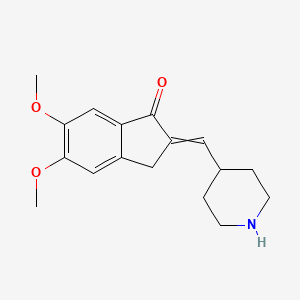

![1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3](/img/structure/B1141188.png)

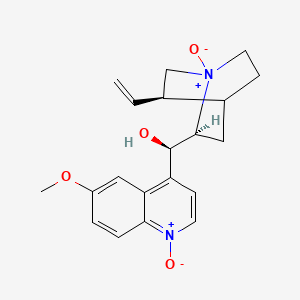

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)